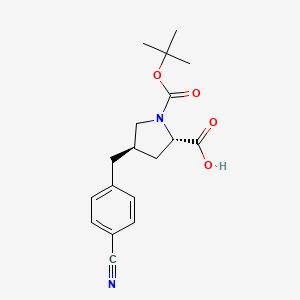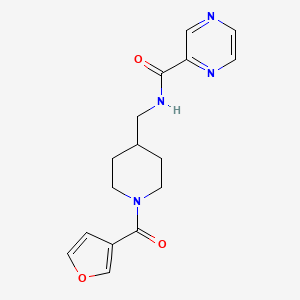
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR and MS analysis . The presence of various functional groups would result in a complex spectrum with multiple peaks .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the triazole ring is known to participate in a variety of reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, density, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .科学的研究の応用
Novel Syntheses and Derivatives
Synthesis and Biological Applications : Research has focused on synthesizing various heterocyclic compounds, including pyridazinones, triazolotriazines, and pyrimidotriazines, due to their potential biological activities. For instance, derivatives of pyridazinone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds are generated through complex synthetic pathways involving the condensation of specific core structures with various reagents to yield novel derivatives with potential biological applications (El-Gaby et al., 2003; Patel et al., 2011).
Anticancer and Antituberculosis Studies : Some derivatives, specifically those related to piperazinyl methanone structures, have been synthesized and evaluated for their anticancer and antituberculosis properties. This research indicates that certain synthesized compounds exhibit significant activity against cancer cell lines and tuberculosis bacteria, highlighting their potential therapeutic applications (Mallikarjuna et al., 2014).
Molecular Interaction and Structural Analysis
Molecular Docking Studies : Investigations into the structural and electronic properties of certain derivatives have provided insights into their potential modes of action and interactions with biological targets. Molecular docking studies, for instance, have helped in understanding how these compounds might interact with specific receptors, offering a foundation for the development of new drugs with improved efficacy and selectivity (Shim et al., 2002).
Crystal Structure Analysis : The crystal structures of anticonvulsant compounds derived from pyridazinone and triazine frameworks have been determined, shedding light on the conformational preferences and structural characteristics essential for their biological activity. Such studies are crucial for guiding the synthesis of more effective therapeutic agents (Georges et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O/c18-14-3-1-2-13(10-14)17(26)24-8-6-23(7-9-24)15-4-5-16(22-21-15)25-12-19-11-20-25/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFTZFOZMKBRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2674981.png)
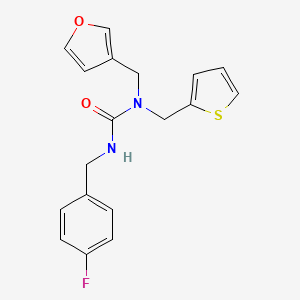

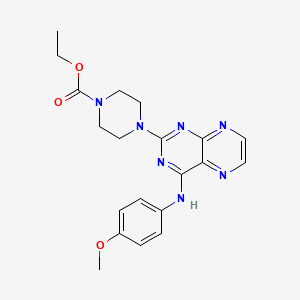
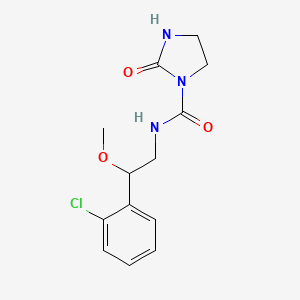
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

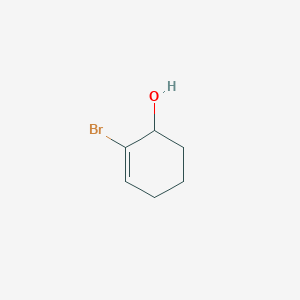
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)
